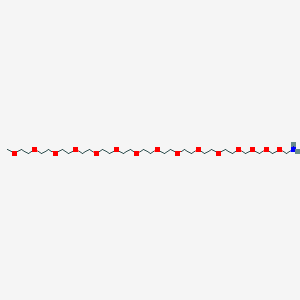

m-PEG14-amine

Description

Historical Trajectory and Evolution of Polyethylene (B3416737) Glycol (PEG) Chemistry in Research Contexts

The journey of Polyethylene Glycol (PEG) began in 1859 when it was first synthesized by chemists A.V. Lourenço and Charles Adolphe Wurtz, who independently produced the compound through the polymerization of ethylene (B1197577) oxide. nih.govresearchgate.net For decades, PEG remained a chemical curiosity until its unique properties—hydrophilicity, low toxicity, and solubility in both aqueous and organic media—were recognized for their commercial potential. nih.govbroadpharm.com In 1940, the Dow Chemical Company introduced one of the first commercial PEG-based products, CARBOWAX, a water-soluble wax. nih.gov

The pivotal shift towards biomedical and research applications occurred in the late 1960s and early 1970s. broadpharm.comnih.gov Professor Frank Davis at Rutgers University proposed the revolutionary idea of covalently attaching PEG chains to proteins, a process he termed "PEGylation," to reduce their immunogenicity and prolong their circulation time in the body. nih.govnih.govbiochempeg.com This concept was a significant milestone, demonstrating that extensive modification of an enzyme was possible without completely destroying its activity. broadpharm.com The first scientific papers by Davis and his colleagues in the 1970s, detailing the PEGylation of albumin and catalase, laid the foundational principles for modern bioconjugation chemistry. broadpharm.com

The 1990s marked a critical period of maturation for the technology, with the U.S. Food and Drug Administration (FDA) approving the first PEGylated protein therapeutic, Adagen® (pegademase bovine), for treating severe combined immunodeficiency disease (SCID). broadpharm.com This approval validated the clinical potential of PEGylation. broadpharm.com Concurrently, the development of PEG linkers with defined molecular weights and specific terminal functionalities emerged, allowing for more precise and controlled bioconjugation strategies. jenkemusa.com Over the subsequent years, PEG linkers evolved from simple polymers to sophisticated, engineered molecules with diverse architectures designed for specific and advanced applications in research and medicine. jenkemusa.com

Significance of Monodisperse m-PEGylation in Contemporary Academic Research

The evolution of PEG chemistry led to a crucial distinction between two types of PEG reagents: polydisperse and monodisperse. Traditional PEG synthesis results in polydisperse mixtures, which contain polymer chains of varying lengths and molecular weights, characterized by an average molecular weight. windows.netreading.ac.uk In contrast, monodisperse PEGs are highly pure, discrete compounds with a single, precisely defined molecular weight and a uniform chain length. windows.netreading.ac.ukyoutube.com The advent of advanced synthesis and purification techniques has made these monodisperse reagents more commercially accessible, revolutionizing their application in academic research. windows.net

The significance of monodisperse m-PEGylation—the attachment of a methoxy-capped, single-molecular-weight PEG chain—lies in the precision and homogeneity it offers. In fields like drug development and bioconjugation, the heterogeneity of polydisperse PEGs can lead to poorly defined final products, creating analytical challenges and potential issues with steric hindrance. windows.netreading.ac.uk Monodisperse PEGs overcome these limitations, enabling the creation of homogeneous PEGylated molecules with a specific, consistent molecular weight. windows.net This uniformity is critical for reproducible research and the development of therapeutics with predictable pharmacokinetic profiles. youtube.com

The advantages of using monodisperse PEGs are numerous. They enhance the water solubility and stability of conjugated molecules, such as small molecule drugs or proteins. nih.govnih.gov This improved solubility is crucial for hydrophobic compounds. Furthermore, by increasing the hydrodynamic volume of a molecule, PEGylation can reduce its renal clearance, thereby extending its circulation half-life. nih.govnih.gov Monodisperse PEGs also create a protective hydrophilic shield around the conjugated molecule, which can reduce aggregation, decrease immunogenicity, and limit degradation by proteolytic enzymes. nih.govtcichemicals.combiochempeg.com

| Feature | Polydisperse PEGs | Monodisperse PEGs |

|---|---|---|

| Composition | Heterogeneous mixture of polymers with a range of molecular weights. windows.net | Single, pure compound with a discrete, precisely defined molecular weight. reading.ac.uk |

| Purity | Characterized by an average molecular weight and polydispersity index (PDI). | High purity (often >95%) with a PDI of 1. nih.gov |

| Reproducibility | Batch-to-batch variability can lead to inconsistent results. | Ensures high reproducibility in synthesis and application. youtube.com |

| Conjugate Characterization | Produces a heterogeneous mixture of conjugates, complicating analysis. | Results in a homogeneous, well-defined conjugate, simplifying analysis. windows.net |

| Research Applications | Used in various industrial and biomedical applications where precise molecular weight is not critical. reading.ac.uk | Essential for applications requiring precision, such as antibody-drug conjugates (ADCs), PROTACs, and targeted drug delivery. nih.govbiochempeg.com |

| Key Advantages | Lower cost, widely available. | Improved pharmacokinetics, reduced immunogenicity, enhanced stability, and precise linker length. nih.govnih.govbiochempeg.com |

Distinctive Features and Research Utility of m-PEG14-amine

Within the class of monodisperse oligoethylene glycol amine derivatives, this compound is a heterobifunctional linker characterized by its precise and defined chemical structure. Its key features are a methoxy (B1213986) group (m) at one terminus, a linear chain of exactly fourteen ethylene glycol units, and a primary amine group (-NH2) at the other terminus. The methoxy group serves as a chemically inert cap, preventing unwanted crosslinking or polymerization. The oligoethylene glycol chain provides the distinctive benefits of PEG, acting as a flexible, hydrophilic spacer that increases the aqueous solubility of conjugated molecules. broadpharm.combroadpharm.com

The primary amine terminus is the reactive handle of the molecule. This functional group is nucleophilic and readily participates in a variety of well-established conjugation chemistries. windows.net It can be efficiently coupled to molecules containing carboxylic acids (often activated with carbodiimides like EDC), activated N-hydroxysuccinimide (NHS) esters, or carbonyls such as aldehydes and ketones via reductive amination. broadpharm.combroadpharm.combroadpharm.com This versatility makes this compound a valuable tool for covalently attaching a hydrophilic spacer to a wide range of target molecules.

The specific length of the 14-unit PEG chain is a critical feature, providing a spacer arm of a known and consistent length (approximately 5.1 nanometers). This precise spacing is crucial in applications where the distance between two conjugated entities must be controlled, such as in the design of PROTACs or in surface modification to control the density of attached ligands. The defined molecular weight of this compound ensures the production of homogeneous conjugates, which is essential for detailed structure-activity relationship (SAR) studies and for creating therapeutics with predictable biological behavior.

| Property | Value |

|---|---|

| Chemical Name | 1-Amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxapentatetracontan-45-ol methyl ether |

| Molecular Formula | C29H61NO14 |

| Molecular Weight | 643.8 g/mol (approx.) |

| Structure | CH3O-(CH2CH2O)14-CH2CH2-NH2 |

| Reactive Group | Primary Amine (-NH2) |

| Reactivity | Carboxylic acids, activated NHS esters, aldehydes, ketones. broadpharm.com |

| Key Features | Monodisperse, hydrophilic, methoxy-capped, defined spacer length. |

Overview of Research Domains and Conceptual Objectives for this compound Investigation

The unique combination of a hydrophilic, non-immunogenic spacer and a versatile reactive handle makes this compound a valuable reagent across several key research domains. The primary conceptual objective for its use is to precisely modify and improve the physicochemical or biological properties of molecules and materials.

Another major area of application is the surface modification of materials, including nanoparticles, quantum dots, and microplates. windows.net The conceptual goal is to create a "stealth" surface that resists non-specific protein adsorption (biofouling). biochempeg.comwindows.net When this compound is grafted onto a surface, the PEG chains form a hydrated layer that sterically hinders the approach of proteins, thereby improving the biocompatibility of the material and its performance in biological media. windows.netnih.gov This is critical for in-vivo drug delivery systems to avoid rapid clearance by the reticuloendothelial system (RES) and for diagnostic assays to reduce background noise. windows.netnih.gov

In drug delivery research, this compound is used to functionalize nanoparticles or liposomes. The objective is to enhance the stability of these nanocarriers in circulation and to provide a reactive site for the attachment of targeting ligands (e.g., antibodies or peptides) that can direct the carrier to specific cells or tissues. nih.govnih.gov The PEG layer helps prolong circulation time, allowing for passive accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect. atlantis-press.com

Finally, in the field of proteomics , amine-reactive PEG reagents are employed in the development of probes for protein identification and quantification. nih.gov The objective is to label proteins or peptides at their N-terminus or lysine (B10760008) residues to facilitate analysis by methods such as mass spectrometry. nih.gov

| Research Domain | Conceptual Objective | Specific Application Example |

|---|---|---|

| Bioconjugation | To improve the properties of biomolecules by attaching a hydrophilic spacer. | Used as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) to improve solubility and stability. biochempeg.com |

| Surface Modification | To reduce non-specific protein binding and improve biocompatibility. | Coating nanoparticles to create "stealth" properties, prolonging circulation and preventing RES uptake. windows.netnih.gov |

| Drug Delivery | To functionalize drug carriers for improved stability and targeted delivery. | Modifying liposomes or polymer nanoparticles to attach targeting ligands for cancer therapy. nih.govnih.gov |

| Proteomics & Diagnostics | To label and detect proteins or create biocompatible assay surfaces. | Functionalizing assay plates or beads to reduce non-specific binding of analytes. nih.govwindows.net |

Properties

Molecular Formula |

C27H57NO15 |

|---|---|

Molecular Weight |

635.7 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethoxymethoxymethoxymethanamine |

InChI |

InChI=1S/C27H57NO15/c1-29-2-3-30-4-5-31-6-7-32-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-22-23-40-25-42-27-43-26-41-24-28/h2-28H2,1H3 |

InChI Key |

NWQSEXKTHMKURT-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCOCOCOCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of M Peg14 Amine

Strategies for Monodisperse Oligoethylene Glycol Synthesis

Achieving a defined number of ethylene (B1197577) glycol units is critical for applications requiring monodisperse polymers. Traditional polymerization often results in a distribution of molecular weights, making controlled techniques essential. bocsci.comresearchgate.net

The synthesis of polymers with precise structural parameters is achieved through living/controlled polymerization methods. rsc.orgdntb.gov.ua Anionic ring-opening polymerization (AROP) of ethylene oxide is a primary technique for producing well-defined poly(ethylene oxide)s (PEO) or poly(ethylene glycol)s (PEG). rsc.orgmpg.de This method, initiated by nucleophiles like alkali metal alkoxides, allows for the sequential addition of monomer units, which, under controlled conditions, leads to polymers with narrow molar mass dispersities (Đ). mpg.deresearchgate.net The use of specialized catalyst systems, such as the phosphazene base t-BuP₄ with hydroxyl initiators, facilitates the synthesis of end-functionalized PEGs with predictable molecular weights. mpg.de

To further enhance control and safety, modern synthetic setups may incorporate automation, such as the use of mass flow controllers for the precise and controlled addition of the gaseous ethylene oxide monomer. rsc.org This approach allows for the synthesis of tailor-made PEGs with molar masses that closely match theoretical calculations and exhibit dispersities as low as 1.03. rsc.org

For shorter, highly defined oligo(ethylene glycols) (OEGs), iterative approaches and fragment coupling strategies have been developed. These methods provide access to monodisperse OEGs of specific lengths, such as those with up to 12 repeat units, often utilizing protocols that avoid laborious purification steps like chromatography. tuwien.atresearchgate.net A highly efficient strategy involves the use of macrocyclic sulfates of OEGs as key intermediates, which allows for the convenient and scalable one-pot synthesis of various functionalized oligoethylene glycols. rsc.orgnih.gov

The m-PEG structure is characterized by a methoxy (B1213986) group capping one terminus of the PEG chain, leaving a single hydroxyl group at the other end for further functionalization. bocsci.com The standard industrial method for synthesizing m-PEG is the reaction of ethylene oxide with methanol (B129727), which acts as the initiator, in the presence of an alkaline catalyst. google.comgoogle.com

A significant challenge in this synthesis is the presence of trace amounts of water, which can initiate the polymerization of ethylene oxide to form undesired diol-PEG (HO-PEG-OH) as a by-product. google.comgoogle.com Therefore, stringent control to minimize moisture in the reactor and reagents is crucial to obtain high-purity m-PEG (>99%). google.com Alternative purification strategies involve converting the crude m-PEG into a derivative, such as mPEG-acetic acid, which can be purified by column chromatography before being converted back to high-purity m-PEG. google.com

Advanced synthetic techniques, such as anionic solution polymerization using a potassium naphthalene (B1677914) and methanol initiating system, can proceed at ambient temperature and effectively suppress side reactions. researchgate.net This method allows for the near-quantitative synthesis of m-PEG with a low polydispersity (below 1.07) and without detectable diol-PEG contamination. researchgate.net

Functionalization Approaches for Incorporating Amine Termini on Oligoethylene Glycol Chains

Once the m-PEG core with a terminal hydroxyl group is synthesized, the next stage involves converting this hydroxyl into a primary amine functionality. Several chemical routes are available to achieve this transformation efficiently and with high fidelity.

Reductive amination is a widely used and highly selective method for introducing an amine group. google.comgoogle.com This process typically begins with the oxidation of the terminal hydroxyl group of the m-PEG to an aldehyde (m-PEG-CHO). This PEG-aldehyde derivative is then reacted with an amine source, most commonly ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or Schiff base. google.combiochempeg.com This intermediate is subsequently reduced in situ to a stable amine linkage using a reducing agent. biochempeg.comnanocs.net

| Step | Description | Key Reagents |

|---|---|---|

| 1. Oxidation | Conversion of terminal m-PEG-OH to m-PEG-CHO. | Mild oxidizing agents (e.g., PCC, Dess-Martin periodinane). |

| 2. Imine Formation | Reaction of m-PEG-CHO with an amine source. | Ammonia (NH₃) or Ammonium Salts (e.g., NH₄Cl). |

| 3. Reduction | In situ reduction of the imine to a stable amine. | Sodium cyanoborohydride (NaBH₃CN), Sodium borohydride (B1222165) (NaBH₄). google.combiochempeg.com |

An alternative and robust strategy for amine functionalization involves a multi-step sequence. nih.gov This approach first converts the terminal hydroxyl group into a more reactive intermediate with a good leaving group, which is then displaced by an amine-containing nucleophile.

A common pathway includes:

Activation of the Hydroxyl Group : The terminal -OH group of the m-PEG is reacted with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base (e.g., triethylamine) to form a PEG-mesylate or PEG-tosylate. nih.govmdpi.com These sulfonate esters are excellent leaving groups.

Nucleophilic Substitution : The activated PEG-sulfonate is then reacted with an amine source. A highly effective method uses sodium azide (B81097) (NaN₃) to displace the sulfonate, forming a PEG-azide (PEG-N₃). nih.govmdpi.com This reaction is typically clean and efficient.

Reduction of the Azide : The terminal azide group is subsequently reduced to a primary amine. This reduction can be accomplished using several methods, including catalytic hydrogenation (e.g., H₂ over Pd/C), the Staudinger reaction with triphenylphosphine (B44618) (PPh₃) followed by hydrolysis, or reduction with zinc in the presence of ammonium chloride. nih.govmdpi.com

This multi-step process is highly versatile and generally provides the desired amine-terminated PEG with high purity and end-group fidelity of over 99%. nih.gov

| Step | Transformation | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Hydroxyl Activation | Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl), Base (e.g., TEA) | m-PEG-OMs or m-PEG-OTs |

| 2 | Azidation | Sodium Azide (NaN₃) | m-PEG-N₃ |

| 3 | Reduction | H₂/Pd/C, PPh₃/H₂O, or Zn/NH₄Cl nih.govmdpi.com | m-PEG-NH₂ |

In more complex syntheses, particularly for heterobifunctional PEGs, orthogonal protection strategies are indispensable. beilstein-journals.orgrsc.org An orthogonal protecting group scheme allows for the selective removal of one type of protecting group in the presence of another, enabling precise, stepwise modifications at different points on a molecule. iris-biotech.de

For the synthesis of amine-terminated PEGs, a common strategy involves protecting the amine functionality while other reactions are carried out. The tert-butyloxycarbonyl (Boc) group is a frequently used amine protecting group. polysciences.comorganic-chemistry.org It is stable to many reaction conditions, including bases and nucleophiles, but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). iris-biotech.deorganic-chemistry.org

For example, a synthesis could start with a Boc-protected amino alcohol that initiates the polymerization of ethylene oxide. Alternatively, a pre-formed PEG chain can be functionalized with a Boc-protected amine. Hydroxyl PEG Boc-Amine is a useful bifunctional derivative where the Boc group masks the amine, allowing reactions to occur at the hydroxyl terminus. polysciences.com The final step of the synthesis would then be the deprotection of the Boc group with acid to reveal the free primary amine. The combination of an acid-labile group like Boc for the amine and a base-labile or hydrogenolysis-labile group for another functionality on the molecule constitutes a powerful orthogonal approach. beilstein-journals.orgiris-biotech.de

Purification and Isolation Techniques for Research-Grade m-PEG14-amine

The purification and isolation of this compound to a high-purity, research-grade standard are critical steps that significantly influence its efficacy in subsequent applications. The inherent properties of polyethylene (B3416737) glycol (PEG) chains, such as high water solubility and polydispersity, introduce specific challenges to the purification process. escholarship.org Achieving a high degree of purity often requires a combination of chromatographic and non-chromatographic methods to remove starting materials, reagents, byproducts, and PEG-related impurities.

Common impurities in the synthesis of this compound can include unreacted PEG starting materials, reagents from the amination step, and byproducts such as PEGs that have been cross-linked or have failed to react. Furthermore, reactive impurities like aldehydes (e.g., formaldehyde) can be present in the PEG raw materials, which can react with the terminal amine group. nih.gov

Standard purification strategies are adapted to address the unique characteristics of this long-chain PEGylated amine. These techniques focus on separating the desired product based on differences in polarity, size, and charge.

Key Purification and Isolation Techniques:

Column Chromatography: This is one of the most common methods for purifying PEG derivatives. escholarship.org Normal-phase silica (B1680970) gel chromatography can be effective, but the polar nature of the PEG chain can lead to streaking and poor separation. Reverse-phase chromatography (RPC) is often more suitable, using a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients). The separation is based on the hydrophobicity of the molecule.

Extraction Methods: Liquid-liquid extraction can be employed to remove non-polar organic impurities from the water-soluble this compound. google.com A typical procedure involves dissolving the crude product in an aqueous phase and washing it with an immiscible organic solvent like dichloromethane (B109758) or ether to remove unreacted hydrophobic starting materials. The product remains in the aqueous layer, which can then be further purified.

Precipitation/Crystallization: This technique exploits the solubility of the PEG chain. The crude this compound, dissolved in a suitable solvent like water or methanol, can be precipitated by adding a non-solvent, such as cold diethyl ether or isopropanol. google.com The amine product will precipitate out of the solution while many impurities remain dissolved. This process may need to be repeated to achieve the desired purity.

Diafiltration/Ultrafiltration: Leveraging the molecular weight of the this compound, membrane-based techniques like diafiltration or ultrafiltration can be highly effective. researchgate.netresearchgate.net These methods separate molecules based on size. By selecting a membrane with an appropriate molecular weight cut-off (MWCO), smaller impurities, salts, and unreacted low-molecular-weight reagents can be washed away while retaining the larger PEGylated amine. researchgate.net

Aqueous Two-Phase Systems (ATPS): ATPS, often formed by mixing a polymer (like PEG) and a salt (like phosphate) or two different polymers, can be used for purification. researchgate.netresearchgate.net The partitioning of the product and impurities between the two immiscible aqueous phases allows for separation. This method is particularly gentle and can preserve the integrity of the molecule. researchgate.net

The purity of the final isolated product is typically assessed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and High-Performance Liquid Chromatography (HPLC) to determine the percentage of purity.

Table 1: Summary of Purification and Isolation Techniques for this compound

| Technique | Principle of Separation | Impurities Removed | Considerations |

| Column Chromatography | Adsorption, Polarity, Hydrophobicity | Unreacted starting materials, byproducts with different polarity | Can be low-yielding due to product adsorption on the stationary phase. escholarship.org |

| Extraction | Differential Solubility | Non-polar/hydrophobic impurities, some unreacted reagents | Effective for initial cleanup; may not remove polar impurities. google.com |

| Precipitation | Solubility in Solvent/Non-solvent Systems | Salts, low molecular weight impurities | Requires careful selection of solvent pairs; may require multiple cycles. google.com |

| Diafiltration/Ultrafiltration | Molecular Size | Salts, small molecule reagents, shorter PEG fragments | Efficient for desalting and removing small impurities; requires appropriate membrane selection. researchgate.netresearchgate.net |

| Aqueous Two-Phase System (ATPS) | Differential Partitioning in Immiscible Aqueous Phases | Proteins, other PEG species, salts | A gentle method that can maintain product integrity. researchgate.netresearchgate.net |

Considerations for Reproducible Synthesis and Scale-Up in Academic Research

Reproducibility is a cornerstone of scientific research, and the synthesis of this compound is no exception. Moving from a small, bench-scale synthesis to a larger, multi-gram scale suitable for extensive academic research presents numerous challenges that must be addressed to ensure consistent product quality and yield. enamine.netmdpi.com

The primary challenges in the reproducible synthesis and scale-up of PEG derivatives relate to the nature of the PEG starting material, reaction control, and the efficiency of purification at a larger scale. labmanager.com

Key Considerations for Reproducibility:

Starting Material Quality: Polyethylene glycol is not a single, discrete molecule but rather a polymer with a distribution of chain lengths. The "14" in this compound represents an average number of ethylene glycol units. Different batches or suppliers of the PEG starting material can have different polydispersity indices (PDI). This variability can affect the reaction kinetics and the properties of the final product. labmanager.com Additionally, the presence of reactive impurities like aldehydes or peroxides in the raw PEG material can lead to side reactions and inconsistent product quality. nih.gov

Reaction Conditions: Strict control over reaction parameters is crucial. This includes temperature, reaction time, stoichiometry of reagents, and mixing efficiency. On a larger scale, heat transfer can become a significant issue; exothermic or endothermic reactions that are easily managed in a small flask may become difficult to control in a larger reactor, leading to side reactions or incomplete conversion. labmanager.com

Purification and Isolation: Purification methods that are effective at the milligram scale may not be practical or efficient for larger quantities. mdpi.com For instance, column chromatography can become cumbersome and expensive when scaling up. Methods like precipitation and diafiltration are generally more scalable. researchgate.net However, handling larger volumes of solvents and solutions requires appropriate equipment and safety protocols. labmanager.com The efficiency of impurity removal must be re-validated at the larger scale to ensure the final product meets the required specifications.

Strategies for Successful Scale-Up in a Research Setting:

Thorough Characterization: Before scaling up, a thorough understanding of the reaction is essential. This includes identifying byproducts and understanding the impact of slight variations in reaction conditions. labmanager.com

Process Robustness Testing: Deliberately varying key parameters (e.g., temperature by ±5°C, reagent equivalents) on a small scale can help identify the most critical factors and establish acceptable operating ranges. labmanager.com

Adaptation of Purification: Transitioning from chromatographic methods to bulk methods like precipitation or extraction is often necessary. The choice of solvents and the conditions for precipitation must be optimized for the larger volume. google.commdpi.com

Analytical Monitoring: Consistent analytical monitoring throughout the process is vital. Techniques like Thin-Layer Chromatography (TLC) for reaction monitoring and HPLC for purity assessment ensure that the scaled-up batch meets the same quality standards as the initial small-scale synthesis. mdpi.com

Table 2: Factors Influencing Reproducible Synthesis and Scale-Up of this compound

| Factor | Challenge | Mitigation Strategy for Academic Scale-Up |

| PEG Raw Material | Batch-to-batch variability in polydispersity and impurities. nih.govlabmanager.com | Source PEG from a single, reliable supplier for a project. Characterize the starting material (e.g., by mass spectrometry) before use. |

| Temperature Control | Inefficient heat transfer in larger vessels can lead to temperature gradients and side reactions. labmanager.com | Use an appropriately sized reaction vessel with efficient stirring. Monitor internal reaction temperature. |

| Reagent Addition | Localized high concentrations during addition can cause unwanted side reactions. | Add reagents slowly or sub-surface to ensure rapid mixing and dispersion. |

| Purification Method | Chromatographic methods are often not scalable for multi-gram quantities. mdpi.com | Develop and optimize scalable purification methods like precipitation or diafiltration at a small scale before attempting a large batch. researchgate.net |

| Solvent/Waste Volume | Scale-up significantly increases the volume of solvents and chemical waste. | Plan for appropriate handling and disposal of larger volumes of chemical waste. Choose efficient methods to minimize solvent use. dovepress.com |

Chemical Reactivity and Bioconjugation Principles of M Peg14 Amine

Amine-Reactive Coupling Mechanisms

The primary amine on m-PEG14-amine readily reacts with a variety of electrophilic functional groups, enabling the formation of stable covalent bonds. These reactions are fundamental to many PEGylation strategies.

Formation of Amide Bonds with Carboxylic Acid Derivatives

One of the most common methods for bioconjugation involves the formation of a stable amide bond between the amine of this compound and a carboxylic acid group on a target molecule. Direct reaction between a carboxylic acid and an amine is generally inefficient and requires high temperatures. libretexts.org Therefore, the carboxylic acid is typically activated to facilitate the reaction. researchgate.net

The process involves a nucleophilic acyl substitution mechanism, where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the activated carboxylic acid derivative. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a leaving group and forming the stable amide linkage. youtube.com

Commonly used carboxylic acid derivatives for this reaction include:

N-Hydroxysuccinimide (NHS) esters: These are highly reactive and widely used for their efficiency in forming amide bonds under mild physiological conditions.

Acid Halides (e.g., Acid Chlorides): While very reactive, their use in bioconjugation can be limited due to their high reactivity with water, which can lead to hydrolysis. youtube.comkhanacademy.org

Acid Anhydrides: These also serve as effective acylating agents for forming amide bonds with primary amines. youtube.com

In situations where the target molecule contains a carboxylic acid that has not been pre-activated, coupling reagents such as carbodiimides (e.g., EDC) are often used in situ to facilitate amide bond formation. researchgate.net

Urethane (B1682113) and Urea (B33335) Linkage Formation in Research Constructs

Beyond amide bonds, the amine group of this compound can be used to form other stable linkages, such as urethanes (also known as carbamates) and ureas.

Urea Formation: A urea linkage is formed through the reaction of the primary amine of this compound with an isocyanate group (-N=C=O). commonorganicchemistry.comresearchgate.net This reaction is typically rapid and proceeds without the need for a catalyst. The resulting urea bond is highly stable, making it a reliable linkage in various bioconjugates. researchgate.net Alternatively, reactive carbamates or reagents like carbonyldiimidazole (CDI) can be used to couple two amines to form a urea bridge. commonorganicchemistry.com

Urethane Formation: A urethane linkage is created when the amine of this compound reacts with an activated carbonate, such as an NHS-carbonate, or a chloroformate. This reaction pathway is particularly useful for linking the PEG chain to molecules that may not possess a suitable carboxylic acid for amide bond formation. Like urea linkages, urethane bonds are characterized by their high stability. The formation of polyurethanes, which contain multiple urethane linkages, is a significant area of polymer chemistry. mdpi.com

| Linkage Type | Reactant on Target Molecule | Resulting Bond | Key Features |

| Amide | Activated Carboxylic Acid (e.g., NHS ester) | -CO-NH- | Highly stable, most common conjugation chemistry |

| Urea | Isocyanate (-NCO) | -NH-CO-NH- | Very stable, rapid reaction kinetics |

| Urethane | Activated Carbonate (e.g., NHS-carbonate) | -O-CO-NH- | Stable linkage, alternative to amide bonding |

Schiff Base Formation and Reductive Amination in Conjugation

Reductive amination provides another robust method for conjugating this compound to molecules containing an aldehyde or ketone. This two-step process begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone. youtube.com This initial reaction, which is favored under mildly acidic conditions (pH 4-5), results in the formation of a reversible imine intermediate, also known as a Schiff base. youtube.com

The C=N double bond of the imine is unstable and susceptible to hydrolysis. To create a stable linkage, the imine is subsequently reduced to a secondary amine using a mild reducing agent. masterorganicchemistry.com Sodium cyanoborohydride (NaBH3CN) is a frequently used reagent for this purpose because it selectively reduces the imine in the presence of the original aldehyde or ketone, preventing unwanted side reactions. masterorganicchemistry.com This process of imine formation followed by reduction is known as reductive amination and results in a stable carbon-nitrogen single bond. masterorganicchemistry.comresearchgate.net

Bioorthogonal Click Chemistry Utilizing this compound Derivatives

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. "Click chemistry" is a prime example, characterized by high yields, stereospecificity, and simple reaction conditions. For this compound to be used in these reactions, its amine group must first be functionalized to introduce either an azide (B81097) or an alkyne handle.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in this compound Bioconjugation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. nih.gov It involves the reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions, to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.govresearchgate.net

An this compound derivative, functionalized with either a terminal alkyne or an azide group, can be efficiently conjugated to a biomolecule bearing the complementary functional group. The reaction is highly specific and efficient, proceeding smoothly in aqueous environments, which makes it suitable for bioconjugation applications. nih.govresearchgate.net The resulting triazole linkage is exceptionally stable and does not perturb the biological activity of the conjugated molecule. researchgate.net Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the Cu(I) oxidation state and accelerate the reaction in aqueous media. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

A significant advancement in click chemistry for biological applications is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction avoids the use of a copper catalyst, which can be toxic to living cells. SPAAC utilizes a strained cyclooctyne (B158145), such as bicyclononyne (BCN) or dibenzocyclooctyne (DIBO), as the alkyne component. nih.govnih.govenamine.net

The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, allowing the cycloaddition to proceed rapidly at physiological temperatures without a catalyst. magtech.com.cn In this context, an azide-functionalized this compound derivative can be directly conjugated to a biomolecule that has been modified with a strained alkyne. nih.gov The absence of a copper catalyst makes SPAAC a truly bioorthogonal reaction, ideal for applications in live-cell imaging and in vivo studies. nih.gov

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper (I) | None (driven by ring strain) |

| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |

| Bioorthogonality | High, but potential for copper toxicity | Excellent, suitable for in vivo applications |

| Reaction Speed | Very fast with catalyst | Fast, dependent on cyclooctyne structure magtech.com.cn |

| Product | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole (regioisomeric mixture) |

Thiol-ene/yne Conjugation Strategies

Thiol-ene and thiol-yne reactions are powerful forms of "click chemistry" that proceed under mild conditions with high efficiency and specificity, making them valuable for bioconjugation. These reactions involve the addition of a thiol group across a carbon-carbon double bond (ene) or triple bond (yne). While this compound does not directly participate as a primary reactant in these processes due to its terminal amine group, it can be integrated into multi-step strategies or multi-component reactions that utilize thiol-ene/yne chemistry.

The two primary mechanisms for these reactions are radical-mediated and nucleophilic pathways.

Radical-Mediated Thiol-ene/yne Reaction: This is the most common pathway, typically initiated by light (photo-initiation) in the presence of a photoinitiator. acs.org The initiator generates a thiyl radical from the thiol compound, which then propagates by adding across the ene or yne. The process is very efficient, as a single initiation event can lead to hundreds of subsequent reactions. acs.org For this compound to be incorporated, a biomolecule could first be modified with an "ene"-containing moiety. A bifunctional linker possessing a thiol at one end and an amine-reactive group (like an N-hydroxysuccinimide, NHS, ester) at the other could then be attached via the thiol-ene reaction. Subsequently, this compound could be conjugated to the NHS ester.

Nucleophilic Thiol-yne (Michael Addition): This pathway does not require a radical initiator and proceeds via the conjugate addition of a nucleophilic thiolate anion to an electron-deficient alkyne (an ynone or propiolate). [12 from the first step] The reaction is often catalyzed by a base, which serves to deprotonate the thiol. This method is particularly useful in biological systems due to its metal-free nature. [9 from the first step] Similar to the radical-mediated approach, this compound can be introduced subsequently by reacting its primary amine with a compatible functional group installed on the conjugate.

A more integrated approach involves a one-pot amine-thiol-ene conjugation. This strategy can utilize a thiolactone, which is ring-opened by a primary amine like this compound. This initial reaction simultaneously attaches the PEG chain and liberates a thiol group, which can then undergo a subsequent Michael addition to an 'ene'-containing molecule present in the same reaction mixture. [11 from the first step]

| Feature | Radical-Mediated Pathway | Nucleophilic (Michael Addition) Pathway |

|---|---|---|

| Mechanism | Free-radical chain reaction | Nucleophilic 1,4-conjugate addition |

| Initiator/Catalyst | Photoinitiator (e.g., LAP) + UV light or thermal initiator | Base catalyst (e.g., triethylamine) or organophosphines |

| Reactants | Thiol + Alkene ('ene') or Alkyne ('yne') | Thiol + Electron-deficient Alkyne ('yne') |

| Conditions | Mild, often at room temperature | Mild, ambient temperature, often catalyst-dependent |

| This compound Integration | Post-conjugation coupling to an amine-reactive handle installed via the thiol-ene reaction. | Post-conjugation coupling or as part of a multi-component reaction (e.g., thiolactone opening). |

Enzymatic Bioconjugation Methodologies Involving this compound

Enzymatic methods offer unparalleled specificity for bioconjugation, proceeding under mild physiological conditions while minimizing side reactions. For the conjugation of this compound, the enzyme transglutaminase (TGase) is particularly significant. researchgate.netresearchgate.net

Microbial transglutaminase (mTGase) catalyzes an acyl-transfer reaction between the γ-carboxamide group of a protein-bound glutamine (Gln) residue, which acts as the acyl donor, and a primary amine. [7 from the first step] In this context, the primary amine of this compound serves as the acyl acceptor, resulting in the formation of a highly stable isopeptide bond between the protein and the PEG chain. researchgate.net

A key advantage of this methodology is its remarkable site-selectivity. nih.gov While a protein may contain numerous glutamine residues, TGase often recognizes and modifies only one or a few specific Gln residues. researchgate.net These target residues are typically located in flexible, accessible regions of the protein's structure. This enzymatic selectivity allows for the production of homogeneous mono-PEGylated conjugates, which is a significant improvement over traditional chemical methods that often yield heterogeneous mixtures. nih.gov

The use of monodisperse PEG-amine reagents in combination with TGase-mediated conjugation allows for the precise characterization of the resulting bioconjugate by mass spectrometry, making it possible to directly identify the exact site of modification. nih.gov Research has demonstrated this principle on several model proteins. For instance, in human growth hormone (hGH), TGase selectively modifies Gln141, and in granulocyte colony-stimulating factor (G-CSF), Gln135 is the preferred site of conjugation out of 17 total Gln residues. researchgate.netnih.gov This enzymatic approach has also been successfully applied to PEGylate nanobodies for targeted drug delivery systems by incorporating a specific glutamine-containing tag (Q-tag) that serves as a substrate for TGase. rsc.org

| Enzyme | Protein Substrate (Example) | Target Residue | Role of this compound | Resulting Linkage |

|---|---|---|---|---|

| Microbial Transglutaminase (mTGase) | Human Growth Hormone (hGH) | Glutamine-141 (Gln141) | Primary amine substrate | Isopeptide Bond |

| Microbial Transglutaminase (mTGase) | Granulocyte Colony-Stimulating Factor (G-CSF) | Glutamine-135 (Gln135) | Primary amine substrate | Isopeptide Bond |

| Microbial Transglutaminase (mTGase) | Horse Heart Apomyoglobin | Specific Gln residue(s) | Primary amine substrate | Isopeptide Bond |

| Microbial Transglutaminase (mTGase) | Anti-EGFR Nanobody (with Q-tag) | Glutamine in engineered Q-tag | Primary amine substrate | Isopeptide Bond |

Site-Specific Conjugation Principles and Strategies in this compound Research

Achieving site-specific conjugation is crucial for producing well-defined, homogeneous bioconjugates that retain their biological activity. Research involving this compound and its derivatives leverages both chemical and enzymatic principles to control the point of attachment on a biomolecule.

Enzymatic Site-Specificity: As detailed in the previous section, enzymes provide an elegant solution for site-specific modification. Transglutaminase-mediated PEGylation is a prime example, where the enzyme's substrate specificity directs the conjugation of this compound to accessible glutamine residues. researchgate.netnih.gov This strategy can produce single positional isomers, as demonstrated with the selective modification of Gln135 in G-CSF. researchgate.net The high degree of homogeneity and preservation of bioactivity are major advantages of this enzymatic approach. researchgate.net

Chemical Site-Specificity via pKa Differentiation: A widely used chemical strategy for site-specific modification involves targeting the N-terminal α-amino group of a protein. This method exploits the difference in the acidity constant (pKa) between the N-terminal α-amine (pKa ≈ 7.8) and the ε-amino groups of lysine (B10760008) side chains (pKa ≈ 10.1). [3 from the first step] To utilize this compound in this context, it is first chemically converted to a less reactive electrophilic derivative, most commonly a PEG-aldehyde.

The conjugation reaction is then performed under controlled, mildly acidic pH conditions (typically pH 5-8). jenkemusa.com At this pH, the N-terminal α-amine is largely deprotonated and thus sufficiently nucleophilic to react with the aldehyde. In contrast, the ε-amino groups of lysine residues are predominantly protonated (as -NH3+) and therefore non-nucleophilic. This differential reactivity allows for the selective modification of the N-terminus. The initial imine bond formed between the PEG-aldehyde and the amine is subsequently stabilized by a reducing agent (e.g., sodium cyanoborohydride) to form a stable secondary amine linkage. biopharminternational.comnih.gov This precise N-terminal PEGylation strategy was famously used to develop Pegfilgrastim, a long-acting version of G-CSF. nih.gov

| Strategy | Target Residue | Required this compound Derivative | Key Principle / Conditions | Resulting Linkage |

|---|---|---|---|---|

| Enzymatic Conjugation | Glutamine (Gln) | This compound (unmodified) | Transglutaminase (TGase) catalysis; acyl transfer to primary amine. | Isopeptide |

| pH-Controlled N-Terminal Conjugation | N-terminal α-Amine | m-PEG14-aldehyde | Reaction at acidic pH (5-8) to exploit pKa difference; reductive amination. | Secondary Amine |

Advanced Research Applications of M Peg14 Amine in Biomaterials and Nanoscience

Surface Engineering and Interface Modification for Research Platforms

The unique properties of m-PEG14-amine make it an invaluable tool for modifying the surfaces of research platforms. The polyethylene (B3416737) glycol (PEG) component is renowned for its ability to resist protein adsorption and cell adhesion, while the terminal amine group provides a reactive handle for covalent attachment to surfaces or other molecules. nih.govmdpi.com This dual functionality is leveraged to create highly controlled and functional interfaces for a variety of research applications.

A major challenge in the development of sensitive and reliable biosensors and microfluidic devices is the prevention of biofouling—the non-specific adsorption of proteins, cells, and other biomolecules onto the device surface. mdpi.com Such fouling can obscure signals, impede flow, and reduce device performance. PEG is considered the gold standard for creating anti-biofouling surfaces due to its high hydrophilicity and ability to form a hydration layer that sterically repels approaching biomolecules. mdpi.com

By grafting this compound onto a substrate, a dense layer of PEG chains can be formed, creating a robust barrier to non-specific binding. mdpi.comresearchgate.net This is particularly crucial for biosensors, where minimizing background noise from non-specific adsorption leads to a higher signal-to-noise ratio and improved detection limits. researchgate.netnih.gov In microfluidic systems, PEGylated surfaces prevent channel clogging and ensure smooth, predictable fluid dynamics, which is essential for applications involving cell sorting and analysis. researchgate.netnih.gov

Table 1: Impact of PEGylation on Research Platform Surfaces

| Feature | Unmodified Surface | This compound Modified Surface |

|---|---|---|

| Biofouling | High protein and cell adhesion | Significantly reduced non-specific binding mdpi.com |

| Biosensor Signal | High background, low sensitivity | Low background, enhanced sensitivity researchgate.net |

| Biocompatibility | Potential for inflammatory response | Improved, bio-inert surface mdpi.com |

| Fluidics | Prone to clogging and erratic flow | Stable and predictable microfluidic flow researchgate.net |

The terminal primary amine on this compound serves as a versatile anchor point for the covalent immobilization of a wide range of biomolecules, including proteins, antibodies, enzymes, and DNA. nih.govnih.gov This covalent attachment ensures that the biomolecules are stably and permanently fixed to the substrate, which is a critical requirement for many diagnostic and research assays.

A common and well-established method for this immobilization is the use of N-hydroxysuccinimide (NHS) ester chemistry. nih.govnih.gov Surfaces containing carboxylic acid groups can be activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and NHS to form a reactive NHS ester. This ester readily reacts with the primary amine of this compound to form a stable amide bond. Subsequently, the biomolecule of interest can be coupled to the surface-grafted PEG linker. nih.govmdpi.com This strategy not only provides stable immobilization but also orients the biomolecule away from the surface via the flexible PEG spacer, enhancing its accessibility and biological activity. nih.gov

Key Steps in Covalent Immobilization using this compound:

Surface Preparation: The substrate (e.g., glass, gold, polymer) is functionalized to present reactive groups like carboxylic acids.

Activation: The surface is treated with EDC/NHS to create reactive NHS esters.

Linker Attachment: The activated surface is reacted with this compound, forming a stable amide bond and presenting a PEGylated surface.

Biomolecule Conjugation: The desired biomolecule (e.g., an antibody) is then covalently attached to the distal end of the PEG linker, often through a similar activation chemistry targeting amine or carboxyl groups on the biomolecule.

Biocompatibility is essential for materials used in biomedical research to avoid adverse reactions when they come into contact with biological systems. Coatings derived from this compound significantly enhance the biocompatibility of various substrates. mdpi.com The PEG chains create a hydrophilic, bio-inert surface that mimics the natural glycocalyx of cells, effectively "hiding" the underlying material from the host's immune system. mdpi.com

This passivation of the surface limits leukocyte adhesion and reduces inflammatory responses. mdpi.com Furthermore, the primary amine groups present in these coatings can be used to immobilize bioactive molecules that promote specific, desired cellular interactions, such as cell adhesion peptides (e.g., RGD). nih.gov This allows for the creation of coatings that are simultaneously non-fouling to general proteins and cells while being specifically bioactive to a target cell type, a crucial feature for tissue engineering and regenerative medicine research platforms. nih.gov

Hydrogel Systems and Crosslinked Polymer Networks

Hydrogels are three-dimensional, water-swollen polymer networks that are widely used in biomedical research due to their tissue-like properties. nih.gov this compound is a valuable component in the synthesis of advanced hydrogel systems, where its amine group can participate in crosslinking reactions and the PEG backbone imparts biocompatibility and controls the physical properties of the gel. researchgate.netnih.gov

Synthetic hydrogels, particularly those based on PEG, provide a "blank slate" for creating highly defined 3D cell culture environments. nih.gov Unlike natural materials which can have batch-to-batch variability, synthetic hydrogels allow for precise control over mechanical properties, degradation, and the presentation of biological cues. sigmaaldrich.com

This compound can be incorporated into hydrogel networks as a crosslinking agent. For instance, it can react with multi-arm PEG molecules functionalized with NHS esters or other amine-reactive groups. nih.gov The stoichiometry and concentration of the components can be adjusted to tune the crosslinking density, which in turn controls the hydrogel's stiffness, pore size, and swelling ratio. nih.gov These physical properties are critical as they profoundly influence cell behaviors such as proliferation, migration, and differentiation. The inherent low protein adsorption of the PEG backbone ensures that cell-material interactions are directed specifically by the biomolecules that researchers intentionally incorporate into the scaffold. nih.govrsc.org

Table 2: Properties of this compound-Containing Hydrogels for Cell Culture

| Hydrogel Property | Controlling Factor | Biological Significance |

|---|---|---|

| Stiffness (Elastic Modulus) | Crosslinking density; PEG concentration | Influences cell differentiation and mechanotransduction researchgate.net |

| Swelling Ratio | Crosslinking density | Affects nutrient and waste transport to/from encapsulated cells |

| Pore Size | Polymer concentration and architecture | Dictates cell migration and tissue ingrowth nih.gov |

| Biocompatibility | PEG backbone | Minimizes inflammation and non-specific interactions nih.govsigmaaldrich.com |

"Smart" or responsive hydrogels are materials that undergo a change in their physical properties in response to an external stimulus, such as temperature, light, or pH. The primary amine group of this compound can be used to create pH-responsive hydrogels. researchgate.net At physiological or neutral pH, the amine group is partially protonated. In an acidic environment, the amine group becomes fully protonated (-NH3+), leading to electrostatic repulsion between the polymer chains. This repulsion can cause an increase in the hydrogel's swelling.

This pH-responsive behavior is highly valuable for creating "on-demand" delivery systems for therapeutic agents or for mimicking dynamic biological environments. For example, a hydrogel scaffold could be designed to change its stiffness or release a growth factor in response to pH changes created by the cells cultured within it. researchgate.net By incorporating this compound into the polymer network, researchers can build sophisticated, responsive architectures that provide dynamic cues to cells, offering a more advanced platform for studying cell biology. researchgate.net

Nanoparticle Functionalization and Stealth Technologies in Research Models

The functionalization of nanoparticles with polymers like this compound is a cornerstone of modern nanomedicine research, primarily aimed at overcoming biological barriers and improving therapeutic efficacy in preclinical models. The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, imparts "stealth" characteristics to nanoparticles, enabling them to evade rapid clearance by the mononuclear phagocyte system (MPS). nih.gov This is achieved by creating a hydrophilic, neutral, and flexible layer on the nanoparticle surface that reduces the adsorption of blood proteins (opsonins), which would otherwise mark the particles for uptake by phagocytic cells. nih.govmdpi.com The terminal amine group of this compound provides a convenient and versatile reactive handle for covalent conjugation onto nanoparticle surfaces that possess complementary functional groups, such as carboxylic acids or N-hydroxysuccinimide (NHS) esters. nih.gov

Steric Stabilization of Nanocarriers for Enhanced Circulation in Research Settings

The primary mechanism by which this compound enhances the circulation time of nanocarriers is through steric stabilization. nih.gov Once conjugated to a nanoparticle's surface, the flexible PEG chains extend into the surrounding aqueous environment, forming a dynamic protective cloud. nih.gov This layer creates a steric barrier that physically hinders the approach and adsorption of opsonins, such as immunoglobulins and complement proteins, onto the nanoparticle surface. mdpi.comnih.gov

By minimizing opsonization, PEGylated nanoparticles are less likely to be recognized and engulfed by macrophages of the MPS, which are primarily located in the liver and spleen. nih.govnih.gov This reduced phagocytic uptake is the critical factor that leads to a significantly prolonged systemic circulation half-life. mdpi.comnih.gov This extended presence in the bloodstream is a fundamental prerequisite for effective nanoparticle-based delivery systems, as it increases the probability of the nanocarrier reaching its intended target site, such as a tumor, through passive targeting mechanisms like the enhanced permeability and retention (EPR) effect. nih.gov Research has consistently shown that nanoparticles coated with a sufficient density of PEG chains exhibit markedly decreased retention in the liver and spleen and a corresponding increase in blood circulation time in various animal models. mdpi.com

Influence of this compound Conformation and Surface Density on Nanoparticle Properties

The effectiveness of the PEG stealth layer is not merely dependent on its presence but is critically influenced by its physicochemical properties on the nanoparticle surface, specifically the conformation and density of the grafted this compound chains. nih.govresearchgate.net The spatial arrangement of PEG chains can be described by two primary conformational regimes: the "mushroom" and the "brush" conformation. nih.govnih.gov

Mushroom Conformation: At low grafting densities, the individual PEG chains have sufficient space to adopt a coiled, mushroom-like structure. In this regime, the steric barrier is less effective, and regions of the underlying nanoparticle surface may remain exposed and accessible to opsonins. nih.govnih.gov

Brush Conformation: As the grafting density increases, the PEG chains are forced to extend away from the surface to avoid overlapping, resulting in a dense, brush-like conformation. nih.govnih.gov This extended state provides a much more effective steric barrier, offering superior protection against protein adsorption and subsequent MPS uptake. nih.gov

Achieving a dense brush conformation is therefore a key objective in the design of stealth nanocarriers. Studies have demonstrated a direct correlation between PEG surface density and the biological performance of nanoparticles. For instance, research on biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles showed that a higher PEG surface density led to a significant reduction in mucin binding and enhanced particle transport through mucus layers ex vivo. nih.gov This translates to more uniform distribution and retention at mucosal surfaces in vivo. nih.gov Similarly, insufficient PEG coverage results in rapid elimination from the bloodstream, whereas a high surface density significantly improves circulation half-life. mdpi.com

| Parameter | Low Surface Density | High Surface Density |

|---|---|---|

| PEG Conformation | "Mushroom" Regime | "Brush" Regime |

| Steric Hindrance | Partial / Incomplete | High / Complete |

| Protein Adsorption (Opsonization) | Moderate to High | Minimal |

| MPS Uptake | Rapid | Reduced / Evaded |

| Systemic Circulation Time | Short | Prolonged |

| Mucus Penetration | Poor (High mucoadhesion) | Enhanced (Low mucoadhesion) |

Design Principles for Polymer-Based Conjugates and Supramolecular Assemblies

The utility of this compound extends beyond nanoparticle coating to the design of sophisticated polymer-drug conjugates and self-assembled systems. Its defined structure—a methoxy-capped PEG chain of 14 ethylene (B1197577) glycol repeats and a terminal primary amine—provides a versatile building block for creating complex biomaterials with tailored properties for research applications.

Polymer-Protein/Peptide Conjugate Design

The covalent attachment of PEG chains to therapeutic proteins and peptides is a well-established strategy to improve their pharmacological properties, such as increasing serum half-life, enhancing stability, and improving aqueous solubility. nih.govresearchgate.net The terminal amine group of this compound is a key functional group for this purpose, enabling its conjugation to various amino acid residues on a protein's surface. rsc.orgreading.ac.uk

Common design principles involve chemoselective reactions that target specific functional groups on the protein, ensuring a controlled and stable linkage. rsc.org The primary amine of this compound can be coupled to:

Carboxylic Acids: The side chains of aspartic acid (Asp) and glutamic acid (Glu), or the C-terminus of the protein, can be activated (e.g., with EDC/NHS) to form a stable amide bond with the amine.

Aldehydes/Ketones: Site-specific introduction of aldehyde or ketone groups onto a protein allows for reductive amination with the PEG-amine, forming a stable secondary amine linkage. reading.ac.uk

Activated Esters: N-hydroxysuccinimide (NHS) esters are frequently used to modify lysine (B10760008) (Lys) residues, which then readily react with the this compound to form an amide bond. reading.ac.uk

The design of the linker between the PEG and the protein is also a critical consideration, with recent research focusing on cleavable linkers that can simplify the analytical characterization of these complex bioconjugates. nih.gov By carefully selecting the conjugation chemistry, researchers can control the site and stoichiometry of PEG attachment, minimizing the impact on the protein's biological activity while maximizing its therapeutic benefits in a research context. nih.gov

| Target Residue/Group | Chemistry | Resulting Linkage | Key Features |

|---|---|---|---|

| Lysine (ε-amino group) | NHS-Ester Acylation | Amide | Common, robust, but can be non-specific if multiple lysines are present. |

| Aspartic/Glutamic Acid (carboxyl group) | Carbodiimide (EDC/NHS) Activation | Amide | Forms a stable bond; requires activation of the protein's carboxyl groups. |

| C-Terminus (carboxyl group) | Carbodiimide (EDC/NHS) Activation | Amide | Site-specific modification at the end of the protein chain. |

| Engineered Aldehyde/Ketone | Reductive Amination | Secondary Amine | Highly site-specific; requires protein engineering to introduce the carbonyl group. |

Targeted Delivery System Design Concepts

A key advantage of using this compound in nanocarrier design is the ability to create multifunctional systems for targeted delivery. nih.gov While the PEG chain provides the "stealth" properties to ensure long circulation, the terminal amine group serves as a strategic attachment point for targeting ligands. mdpi.commdpi.com After the initial PEGylation of the nanoparticle, a subset of amine-terminated PEG chains on the surface can be further functionalized.

Design concepts for such systems involve a two-step approach:

Stealth Coating: The nanoparticle core is first coated with this compound (and often other PEG derivatives) to create the protective steric barrier.

Ligand Conjugation: A specific targeting moiety—such as a monoclonal antibody, antibody fragment, peptide (e.g., RGD), or small molecule (e.g., folic acid)—is covalently coupled to the distal amine group of the surface-grafted PEG chains. nih.gov

This design allows the nanocarrier to circulate for an extended period, maximizing the opportunity for the targeting ligand to engage with its specific receptor on the surface of target cells (e.g., cancer cells). This active targeting strategy aims to enhance the accumulation of the nanocarrier at the desired site of action, improving efficacy and potentially reducing off-target effects in research models. nih.gov

Self-Assembled Systems in Research

This compound is also a fundamental component in the design of amphiphilic block copolymers that undergo self-assembly in aqueous environments. nih.gov In these systems, the hydrophilic this compound segment is synthesized as one block of a polymer, while the other block is a hydrophobic polymer, such as poly(ε-caprolactone) (PCL), poly(lactic-co-glycolic acid) (PLGA), or a polypeptide. mdpi.comresearchgate.net

When dispersed in water, these amphiphilic molecules spontaneously organize to minimize the unfavorable interactions between the hydrophobic block and water. rsc.org This process leads to the formation of well-defined supramolecular structures, most commonly core-shell micelles. rsc.org

Core: The hydrophobic polymer blocks form the dense inner core of the micelle, which can serve as a reservoir for encapsulating poorly water-soluble drugs.

Shell (Corona): The hydrophilic this compound blocks form the outer shell, which interfaces with the aqueous environment, provides colloidal stability, and imparts the same stealth properties as PEGylated nanoparticles. rsc.org

These self-assembled systems are extensively investigated as nanocarriers for drug delivery. researchgate.netrsc.org The design principles allow for fine-tuning of the carrier's properties—such as size, drug loading capacity, and release kinetics—by modulating the relative lengths of the hydrophilic and hydrophobic blocks. The presence of the amine functionality can also be exploited for further surface modification, similar to the targeted delivery systems described previously.

Analytical and Characterization Techniques in M Peg14 Amine Research

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of m-PEG14-amine and its derivatives. These methods provide detailed information at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural characterization of this compound conjugates. eurolab.tr It provides comprehensive insights into the molecular structure, including the verification of successful conjugation and the identification of the attachment site. eurolab.trnih.gov

In ¹H NMR spectroscopy, the characteristic signals of the polyethylene (B3416737) glycol (PEG) backbone, the methoxy (B1213986) (m-PEG) terminus, and the amine group can be identified. researchgate.net The repeating ethylene (B1197577) oxide units of the PEG chain typically show a prominent peak around 3.6 ppm. The protons of the terminal methoxy group appear as a distinct singlet, while the protons adjacent to the amine group exhibit a characteristic chemical shift. researchgate.net Upon conjugation of this compound to another molecule, shifts in the signals of the protons near the amine group can confirm the formation of a covalent bond. The integration of these signals can also be used to determine the degree of functionalization. nih.gov It is important to correctly assign the ¹H NMR spectra, as ignoring the coupling between ¹³C and ¹H can lead to incorrect assignments, especially for larger polymers. nih.gov

Table 1: Representative ¹H NMR Spectral Data for m-PEG-amine Derivatives

| Functional Group | Typical Chemical Shift (ppm) | Description |

| Methoxy (CH₃O-) | ~3.38 | Singlet, characteristic of the terminal methoxy group. |

| PEG Backbone (-CH₂CH₂O-) | ~3.64 | Broad singlet, representing the repeating ethylene oxide units. |

| Methylene adjacent to Amine (-CH₂-NH₂) | ~2.8-3.0 | Triplet or multiplet, its chemical shift is sensitive to the chemical environment and conjugation. |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and the specific conjugate structure.

NMR is also utilized to investigate the conformational dynamics of PEGylated molecules in solution and to analyze interactions between PEGylated drugs and their biological targets. eurolab.tr The non-destructive nature of NMR allows for the analysis of samples without altering their structure, and it enables the quantification of both PEGylated and non-PEGylated species in a mixture. eurolab.tr

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups present in a molecule, making it highly valuable for confirming the successful synthesis and modification of this compound conjugates. nih.govchemicalpapers.com The principle of FTIR lies in the absorption of infrared radiation by specific molecular vibrations (stretching, bending), which results in a unique spectral fingerprint for the compound.

For this compound and its conjugates, key characteristic absorption bands are monitored. The strong, broad band around 1100 cm⁻¹ is characteristic of the C-O-C stretching of the ethylene glycol backbone. nih.govkrishisanskriti.org The presence of the amine group can be confirmed by N-H stretching vibrations, which typically appear in the region of 3300-3500 cm⁻¹. mdpi.com After conjugation, changes in the FTIR spectrum, such as the appearance of new bands or shifts in existing ones, provide evidence of the chemical modification. For instance, the formation of an amide bond during conjugation would introduce a new carbonyl (C=O) stretching band around 1650 cm⁻¹. nih.gov

FTIR can be used to confirm the presence of the PEG coating on nanoparticles and other surfaces. krishisanskriti.org The intensity of the characteristic PEG peaks can also provide semi-quantitative information about the degree of PEGylation. nih.gov

Table 2: Key FTIR Absorption Bands for this compound and its Conjugates

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Significance |

| O-H Stretch | 3200-3600 | Stretching | Indicates presence of hydroxyl groups or water. |

| N-H Stretch | 3300-3500 | Stretching | Characteristic of the primary amine group. mdpi.com |

| C-H Stretch | 2850-3000 | Stretching | Aliphatic C-H bonds in the PEG chain. |

| C=O Stretch (Amide I) | ~1650 | Stretching | Appears upon formation of an amide bond during conjugation. |

| N-H Bend | 1550-1650 | Bending | Characteristic of the primary amine group. nih.gov |

| C-O-C Stretch | ~1100 | Stretching | Strong, characteristic band of the PEG backbone. nih.govkrishisanskriti.org |

Note: The exact wavenumbers can be influenced by the molecular environment and sample state.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. acs.orgrms-foundation.ch This makes it an exceptionally useful tool for confirming the successful grafting of this compound onto various surfaces, such as nanoparticles and medical devices. acs.orgacs.org

The analysis involves irradiating the surface with X-rays, which causes the emission of core-level electrons. rms-foundation.ch The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the chemical environment and oxidation state of the element. rms-foundation.ch

In the context of this compound functionalized surfaces, XPS is used to:

Confirm the presence of PEG: The high-resolution C 1s spectrum of a PEGylated surface will show a characteristic peak for the C-O bonds of the ethylene glycol backbone at approximately 286.5 eV. azom.commdpi.com

Detect the amine group: The N 1s spectrum can be analyzed to confirm the presence of nitrogen from the amine group. mdpi.com

Quantify surface coverage: The relative atomic concentrations of carbon, oxygen, and nitrogen can be used to estimate the density of the grafted PEG chains. mdpi.com

Table 3: Typical XPS Binding Energies for Elements in this compound Functionalized Surfaces

| Element | Core Level | Binding Energy (eV) | Associated Functional Group |

| Carbon | C 1s | ~285.0 | C-C/C-H (adventitious carbon) |

| Carbon | C 1s | ~286.5 | C-O (PEG backbone) azom.commdpi.com |

| Carbon | C 1s | ~288.0 | C=O (e.g., in an amide linkage) |

| Nitrogen | N 1s | ~400.0 | C-N (amine/amide) d-nb.info |

| Oxygen | O 1s | ~532.5 | C-O (PEG backbone) |

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.

Chromatographic Separation and Analysis

Chromatographic techniques are fundamental for the separation, purification, and analysis of this compound and its conjugates, providing critical information on molecular weight, purity, and reaction efficiency. nih.govresearchgate.netle.ac.uk

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC) or gel filtration chromatography (GFC), is a chromatographic method that separates molecules based on their hydrodynamic volume in solution. bocsci.combitesizebio.com It is a powerful technique for determining the molecular weight and molecular weight distribution of polymers like this compound and for assessing the efficiency of conjugation reactions. bocsci.com

The stationary phase in SEC consists of porous beads. bocsci.com Larger molecules that cannot enter the pores travel a shorter path and elute from the column first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. bitesizebio.com By calibrating the column with standards of known molecular weight, the molecular weight of an unknown sample can be determined from its elution volume. bitesizebio.comnih.gov

In the context of this compound research, SEC is used to:

Determine the molecular weight and polydispersity of the this compound starting material.

Monitor the progress of conjugation reactions by observing the appearance of a higher molecular weight peak corresponding to the conjugate and the disappearance of the starting material peaks. researchgate.net

Assess conjugation efficiency by quantifying the relative areas of the peaks for the conjugate, unreacted this compound, and the other reactant. bocsci.com

Separate the conjugate from unreacted starting materials and by-products. bocsci.com

The choice of mobile phase and column is critical for achieving good separation. For PEG derivatives, aqueous mobile phases are often used (GFC), while organic solvents like tetrahydrofuran (B95107) (THF) can be employed for GPC. bocsci.com

Table 4: Application of SEC in this compound Conjugation Analysis

| Analyte | Expected Elution Behavior | Information Gained |

| This compound Conjugate | Elutes first (highest molecular weight) | Confirmation of successful conjugation, molecular weight of the conjugate. |

| Unreacted Protein/Molecule | Elutes at an intermediate time | Indicates incomplete reaction. |

| Unreacted this compound | Elutes last (lowest molecular weight) | Indicates incomplete reaction, allows for purity assessment. |

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used analytical technique for the separation, identification, and quantification of components in a mixture. mtoz-biolabs.com It offers high resolution and sensitivity, making it an essential tool for assessing the purity of this compound and its conjugates, as well as for monitoring the progress of chemical reactions. le.ac.ukbocsci.comfrontiersin.org

Different HPLC modes can be employed for the analysis of this compound derivatives:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is suitable for the separation of polar compounds and can be an alternative to RP-HPLC for the analysis of PEG derivatives. researchgate.net

The choice of detector is also crucial. Since PEGs lack a strong UV chromophore, detection can be challenging. bocsci.com Common detection methods include:

Refractive Index (RI) Detection: Sensitive to changes in the refractive index of the eluent but is not very sensitive and is incompatible with gradient elution. nih.gov

Evaporative Light Scattering Detection (ELSD): A more universal detector that is not dependent on the optical properties of the analyte and is compatible with gradient elution. bocsci.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides both separation and mass information, allowing for definitive identification and characterization of the components. intertek.comnih.gov

Table 5: Comparison of HPLC Modes for this compound Analysis

| HPLC Mode | Principle of Separation | Typical Application |

| Reversed-Phase (RP-HPLC) | Hydrophobicity | Purity assessment, separation of conjugate from un-PEGylated molecule. researchgate.net |

| Ion-Exchange (IEC) | Net Charge | Separation of charged conjugates, analysis of protein PEGylation. bocsci.com |

| Hydrophilic Interaction (HILIC) | Polarity/Hydrophilicity | Analysis of polar PEG derivatives. researchgate.net |

Mass Spectrometry (MS) for Conjugate Identification and Adduct Characterization.acs.orgmdpi.comwalshmedicalmedia.comnih.gov

Mass spectrometry stands as a powerful and indispensable tool for the detailed characterization of PEGylated molecules, including those modified with this compound. nih.govenovatia.com It provides precise information on molecular weight, the degree of PEGylation, and the specific sites of conjugation. nih.govmdpi.com The heterogeneity introduced by the PEG chain, even in monodisperse PEGs, and the protein itself can complicate spectra, making advanced MS techniques essential for accurate analysis. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)